Acide 2,4,5-trifluoro-3-nitrobenzoïque

Vue d'ensemble

Description

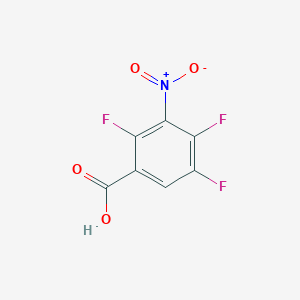

2,4,5-Trifluoro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H2F3NO4. It is characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid core. This compound appears as a colorless crystal or white crystalline powder and is relatively stable at room temperature .

Applications De Recherche Scientifique

2,4,5-Trifluoro-3-nitrobenzoic acid has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Due to its high nitrogen and oxygen content, it is also used in the production of explosives.

Mécanisme D'action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2,4,5-Trifluoro-3-nitrobenzoic acid in the context of the SM coupling reaction involves its interaction with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm coupling reaction suggests that it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its molecular weight is 17609 , which may influence its bioavailability.

Result of Action

Its use in the sm coupling reaction suggests that it may facilitate the formation of new carbon–carbon bonds .

Analyse Biochimique

Biochemical Properties

Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Molecular Mechanism

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable at room temperature, but it will be decomposed by light and heat

Méthodes De Préparation

2,4,5-Trifluoro-3-nitrobenzoic acid can be synthesized through the fluorination of p-nitrobenzoic acid. The specific reaction conditions and methods can be adjusted as needed. For instance, one method involves the use of fluorinating agents under controlled conditions to introduce the fluorine atoms into the benzoic acid structure . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

2,4,5-Trifluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary based on the specific conditions but can include amino derivatives, substituted benzoic acids, and other functionalized aromatic compounds.

Comparaison Avec Des Composés Similaires

2,4,5-Trifluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:

2,3,4-Trifluoro-5-nitrobenzoic acid: This compound has a similar structure but with different positions of the fluorine and nitro groups, leading to variations in reactivity and applications.

2,4,5-Trifluorobenzoic acid:

The uniqueness of 2,4,5-Trifluoro-3-nitrobenzoic acid lies in its specific arrangement of fluorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Activité Biologique

2,4,5-Trifluoro-3-nitrobenzoic acid (TFNBA) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 227.09 g/mol

- Structure : The trifluoromethyl and nitro groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitrobenzoic acid derivatives, including TFNBA. The compound exhibits notable activity against various strains of bacteria and fungi.

The antimicrobial efficacy of TFNBA is primarily attributed to the presence of the nitro group, which plays a crucial role in the inhibition of microbial growth. Nitro compounds are known to interfere with cellular processes by:

- Inhibiting nucleic acid synthesis : Nitro groups can be reduced to generate reactive intermediates that damage DNA.

- Disrupting cell membrane integrity : The hydrophobic nature of the trifluoromethyl group enhances membrane penetration.

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial potential of various benzoic acid derivatives, including TFNBA. Results indicated that compounds with nitro substitutions demonstrated significant activity against Mycobacterium tuberculosis (Mtb). TFNBA was part of a library screened for efficacy, showing promising results in inhibiting Mtb growth in vitro.

| Compound | MIC (µg/mL) | Activity Against Mtb |

|---|---|---|

| 2,4,5-Trifluoro-3-nitrobenzoic acid | 12 | High |

| 4-Nitrobenzoic acid | 8 | Moderate |

| 3,5-Dinitrobenzoate | 6 | Very High |

The study concluded that the structural characteristics of TFNBA enhance its ability to penetrate mycobacterial cells and exert antimicrobial effects .

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of TFNBA on human monocytic THP-1 cells. The viability assays indicated that while TFNBA exhibited antimicrobial properties, it also presented moderate cytotoxicity at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

This data suggests a dose-dependent relationship between TFNBA concentration and cytotoxicity, emphasizing the need for careful dosage in therapeutic applications .

Safety and Toxicity

The safety profile of TFNBA has been evaluated alongside its biological activities. While exhibiting effective antimicrobial properties, it is crucial to consider its potential toxicity. Research indicates that compounds with similar structures often exhibit varying degrees of cytotoxicity depending on their specific substituents and concentrations used .

Propriétés

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?

A1: 2,4,5-Trifluoro-3-nitrobenzoic acid serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield 2,4,5-Trifluoro-3-nitrobenzoic acid. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of 2,4,5-Trifluoro-3-nitrobenzoic acid as a building block in accessing a diverse range of fluorinated compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.